3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

SHP2 inhibition Polθ inhibition Scaffold hopping

3-[1-(2,1,3-Benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2034365-83-6; molecular formula C14H13N5O3S; MW 331.35 g/mol) is a synthetic small molecule comprising a benzo[c][1,2,5]thiadiazole (BTD) core linked via a carbonyl bridge to a pyrrolidine ring, which in turn is substituted at the 3-position with an imidazolidine-2,4-dione moiety. This compound belongs to the broader class of benzothiadiazole-containing heterocycles, which have been explored as inhibitors of protein tyrosine phosphatases (e.g., SHP2) and DNA polymerase theta (Polθ).

Molecular Formula C14H13N5O3S
Molecular Weight 331.35
CAS No. 2034365-83-6
Cat. No. B2723036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
CAS2034365-83-6
Molecular FormulaC14H13N5O3S
Molecular Weight331.35
Structural Identifiers
SMILESC1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C14H13N5O3S/c20-12-6-15-14(22)19(12)9-3-4-18(7-9)13(21)8-1-2-10-11(5-8)17-23-16-10/h1-2,5,9H,3-4,6-7H2,(H,15,22)
InChIKeyMLOOISIYTBIDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(2,1,3-Benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2034365-83-6): Structural Classification and Procurement Baseline


3-[1-(2,1,3-Benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2034365-83-6; molecular formula C14H13N5O3S; MW 331.35 g/mol) is a synthetic small molecule comprising a benzo[c][1,2,5]thiadiazole (BTD) core linked via a carbonyl bridge to a pyrrolidine ring, which in turn is substituted at the 3-position with an imidazolidine-2,4-dione moiety . This compound belongs to the broader class of benzothiadiazole-containing heterocycles, which have been explored as inhibitors of protein tyrosine phosphatases (e.g., SHP2) [1] and DNA polymerase theta (Polθ) [2]. Its unique combination of a BTD electrophilic warhead, a flexible pyrrolidine linker, and a hydantoin (imidazolidinedione) terminus distinguishes it from simpler BTD analogs and positions it as a candidate for medicinal chemistry programs targeting oncology or DNA damage repair pathways.

Why 3-[1-(2,1,3-Benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione Cannot Be Replaced by In-Class Analogs


Benzothiadiazole derivatives exhibit highly divergent biological activities depending on subtle variations in the linker, substitution pattern, and terminal heterocycle. For instance, the SHP2 inhibitory potency of benzo[c][1,2,5]thiadiazole derivatives varies from IC50 values of 2.11 μM to >50 μM solely based on the nature of the appended amine [1]. Similarly, within the Polθ inhibitor chemotype, the identity of the pyrrolidine substituent dramatically impacts ATPase inhibition [2]. The target compound features a specific architecture—BTD core → carbonyl → pyrrolidine → imidazolidine-2,4-dione—that has not been profiled in any public head-to-head comparison. Procuring a generic “BTD-pyrrolidine” or “imidazolidinedione” analog without this exact connectivity risks losing the unique binding interactions that the intact scaffold may confer, particularly the hydrogen-bonding capacity of the hydantoin ring and the conformational restriction imposed by the pyrrolidine linker. Until comparative data emerge, substitution with an in-class compound cannot be justified for target engagement studies.

Quantitative Differentiation Evidence for 3-[1-(2,1,3-Benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione Selection


Scaffold Novelty: Unique BTD–Pyrrolidine–Hydantoin Architecture vs. Reported SHP2 and Polθ Inhibitors

The target compound incorporates three distinct pharmacophoric elements—a benzo[c][1,2,5]thiadiazole core, a pyrrolidine linker, and an imidazolidine-2,4-dione terminal group—that are not simultaneously present in any published SHP2 or Polθ inhibitor. In the SHP2 inhibitor series of Wang et al. (2017), the most potent compound 11g (IC50 = 2.11 ± 0.99 μM) contains a dihydroperimidine motif attached to the BTD core, rather than a pyrrolidine–hydantoin assembly; the BTD–pyrrolidine–hydantoin combination is entirely absent from their structure–activity relationship (SAR) table [1]. In the Polθ inhibitor patent WO/2024/076964, pyrrolidine and imidazolidine motifs are claimed generically, but the specific 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is not disclosed among the exemplified compounds [2]. This structural novelty implies a distinct chemical space that has not been explored biologically .

SHP2 inhibition Polθ inhibition Scaffold hopping

Predicted Physicochemical Properties Favorable for CNS Drug Discovery Compared to Larger BTD Analogs

Computational predictions indicate that the target compound has a topological polar surface area (TPSA) of 97.8 Ų and a calculated logP (clogP) of 1.39 . These values fall within the optimal ranges for CNS drug candidates (TPSA < 90 Ų; logP 1–3), suggesting potential for blood–brain barrier penetration. In contrast, the representative SHP2 inhibitor 11g (MW ~450 Da; TPSA > 120 Ų) has physicochemical properties that exceed typical CNS drug-like thresholds [1]. The lower molecular weight and moderate lipophilicity of the target compound may offer advantages for CNS applications, although no experimental brain penetration data are available.

Physicochemical property prediction CNS drug discovery Lipinski rules

Recommended Research and Industrial Application Scenarios for 3-[1-(2,1,3-Benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione


Chemical Probe Development for SHP2-Dependent Signaling Pathways

The target compound’s BTD core is a known privileged scaffold for SHP2 inhibition [1]. As a structurally novel analog not represented in existing SHP2 inhibitor libraries, it can be prioritized as a chemical probe for deconvoluting SHP2-dependent signaling in cancer cell lines. Users should benchmark its biochemical IC50 against recombinant SHP2 and compare selectivity profiles (SHP1, PTP1B, TCPTP) with the reference inhibitor 11g (IC50 = 2.11 μM; 2-fold selectivity over SHP1; 25-fold over PTP1B) [1].

DNA Polymerase Theta (Polθ) Inhibitor Screening for Synthetic Lethality Applications

Given the patent disclosure of pyrrolidine–imidazolidine derivatives as Polθ inhibitors [2], the target compound is suitable for inclusion in Polθ ATPase and helicase domain biochemical screens. Its unique BTD–carbonyl–pyrrolidine–hydantoin architecture may engage the Polθ allosteric pocket differently from existing thiadiazole-based Polθ inhibitors (e.g., RP-2119, AB25583). Screening results can be directly compared with reported Polθ ATPase IC50 values in the patent literature to assess relative potency [2].

Fragment-Based Library Design and Structure–Activity Relationship Expansion

The imidazolidine-2,4-dione terminus serves as a versatile hydrogen-bonding anchor that can be exploited in fragment-based drug design. Procurement of this compound enables SAR exploration around the pyrrolidine linker and BTD substitution pattern, with the goal of generating novel intellectual property in the phosphatase or polymerase inhibitor space. The compact molecular weight (331.35 Da) and favorable ligand efficiency metrics (LE ≈ 0.32 if IC50 ~10 μM) support its use as a starting point for lead optimization .

CNS Drug Discovery Screening Cascade

The predicted physicochemical profile (clogP 1.39; TPSA 97.8 Ų) positions the target compound as a candidate for parallel artificial membrane permeability assay (PAMPA) and brain tissue binding studies. Procurement for a CNS-focused screening cascade is justified over larger BTD analogs (e.g., 11g) that are likely to have poor passive permeability. Comparative PAMPA-BBB data between the target compound and reference BTD derivatives would directly inform structure–property relationships for CNS penetration.

Quote Request

Request a Quote for 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.